molecular formula C22H18FN3O3S B2529562 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-09-2

3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2529562
CAS No.: 898456-09-2
M. Wt: 423.46
InChI Key: RMEGIYHLFOAADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorine Atom Introduction and Selectivity Enhancement

The introduction of a fluorine atom into benzenesulfonamide derivatives has been shown to preserve COX-2 potency while notably increasing COX-1/COX-2 selectivity. This strategy led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Synthesis of Fluorinated Derivatives

Research on the synthesis of fluorinated derivatives, such as 3-fluoroisoquinoline and 2-fluoroquinoline, has demonstrated the feasibility of achieving high yields through intramolecular substitution of sulfonamide nitrogens for vinylic fluorines. This method highlights the potential of fluorine substitution in enhancing the reactivity and selectivity of synthesized compounds (Ichikawa et al., 2006).

Interaction with Human Serum Albumin

Studies on fluorodihydroquinazolin derivatives have explored their interaction with human serum albumin (HSA). These compounds, including fluorine-substituted dihydroquinazoline derivatives, can bind to HSA, induce conformation and secondary structure changes, and quench the intrinsic fluorescence of HSA through a static quenching mechanism. The research suggests that fluorine substitution in the benzene ring can increase interactions with HSA, enhancing the affinity through hydrophobic effects (Wang et al., 2016).

Carbonic Anhydrase Inhibition

A series of compounds incorporating benzenesulfonamide moieties with fluorine substitution have shown potent inhibitory effects against human carbonic anhydrase isoforms hCA I and II. The 4-fluoro substituted derivative, in particular, exhibited effective inhibition, suggesting a promising lead for conditions where the activity of cytosolic isoforms is dysregulated (Bilginer et al., 2019).

Properties

IUPAC Name

3-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)22(26)27)10-11-20(14)25-30(28,29)18-7-5-6-16(23)13-18/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEGIYHLFOAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.